N-chloroacetyl-4-aminophenylpropionic acid
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Overview
Description
N-chloroacetyl-4-aminophenylpropionic acid is a chemical compound with the molecular formula C11H12ClNO3. It is known for its unique properties and reactivity, making it a valuable compound in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-chloroacetyl-4-aminophenylpropionic acid typically involves the reaction of 4-aminophenylpropionic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-chloroacetyl-4-aminophenylpropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to an acetyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include N-oxide derivatives, acetyl derivatives, and various substituted products depending on the nucleophile used .
Scientific Research Applications
N-chloroacetyl-4-aminophenylpropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-chloroacetyl-4-aminophenylpropionic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug development to design compounds that can selectively target and inhibit specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-4-aminophenylpropionic acid: Similar structure but lacks the chloro group, leading to different reactivity and applications.
N-chloroacetyl-4-aminobenzoic acid: Similar chloroacetyl group but different core structure, affecting its chemical properties and uses.
Uniqueness
N-chloroacetyl-4-aminophenylpropionic acid is unique due to the presence of both the chloroacetyl and aminophenylpropionic acid moieties, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-[4-[(2-chloroacetyl)amino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-4-1-8(2-5-9)3-6-11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCWDCPQUACWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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